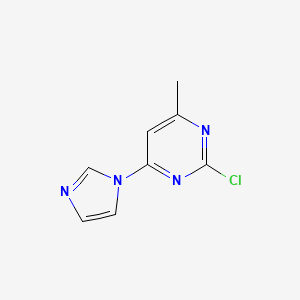

2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-imidazol-1-yl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-4-7(12-8(9)11-6)13-3-2-10-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSVNYIDXALXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 4-Chloropyrimidine Derivatives

The key step involves reacting 4-chloro-2,6-disubstituted pyrimidines with imidazole or its derivatives under conditions that facilitate nucleophilic substitution of the chlorine at the 4-position.

- Starting material: 2-chloro-4,6-dimethylpyrimidine or 4-chloro-6-methyl-2-(1H-imidazol-1-yl)pyrimidine analogs.

- Nucleophile: 1H-imidazole or substituted imidazole.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Base: A mild base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) is used to deprotonate the imidazole, increasing its nucleophilicity.

- Temperature: Reactions are typically carried out at room temperature to moderate heat (25–95 °C), depending on the reactivity of the substrate.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | DMF, DMSO |

| Base | K2CO3, DIPEA |

| Temperature | 25–95 °C |

| Reaction Time | 2–24 hours |

| Yield | 47–84% (depending on substrate and conditions) |

This approach is supported by studies on similar pyrimidine derivatives, such as the synthesis of 4-substituted analogs of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine, where nucleophilic substitution with heterocyclic amines yielded products in moderate to high yields.

Stepwise Synthesis from Pyrimidine Precursors

An alternative approach involves multi-step synthesis starting from malononitrile derivatives, followed by formation of pyrimidine rings and subsequent functionalization:

- Salt-forming reaction: Malononitrile undergoes salt formation with anhydrous hydrogen chloride in a composite solvent system to generate intermediate dihydrochloride salts.

- Cyanamide reaction: The intermediate reacts with cyanamide under controlled temperature and pH to form aminocyanopropylene imine derivatives.

- Condensation reaction: Under catalytic conditions with complexing agents and HCl gas, condensation yields chlorinated pyrimidine derivatives, which can then be subjected to nucleophilic substitution by imidazole.

This method, while more complex, is documented for the preparation of 2-chloro-4,6-dimethoxypyrimidine and can be adapted for related compounds by substituting methoxy groups with imidazolyl groups.

Direct Coupling with Imidazole Derivatives

In some cases, 4-chloro-6-methylpyrimidine derivatives are reacted directly with imidazole derivatives under reflux in DMF with a base such as DIPEA, facilitating substitution at the 4-position. This method is efficient and yields the target compound with high purity after recrystallization.

Data Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

Substitution Reactions: The methyl group at the 6-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include azido, thiocyanato, or other substituted derivatives.

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced forms of the imidazole ring.

Scientific Research Applications

Research indicates that 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine exhibits significant biological activities:

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its role in cancer therapy.

- Antimicrobial Activity : It has demonstrated efficacy against pathogens such as Plasmodium falciparum, the malaria parasite, indicating its potential use in treating infectious diseases.

- Mechanism of Action : The interaction mechanisms of this compound with biological targets are influenced by environmental factors such as pH and temperature, which are crucial for optimizing its therapeutic applications.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable compound in drug development:

- Therapeutic Uses : It has been explored for treating various diseases, including anxiety disorders, depression, and other conditions related to serotonin receptor modulation due to its affinity for 5HT2B receptors .

- Agrochemical Applications : The compound's antimicrobial properties suggest potential uses in agriculture as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Pyridine analogs () lack the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding capacity .

- Substituent Effects : Methyl groups at position 6 (as in the target compound) increase steric hindrance compared to analogs with substituents on the imidazole ring (e.g., 2-methyl-imidazole in ) .

Physical and Chemical Properties

Key Observations :

- The methyl group at position 6 in the target compound may reduce solubility compared to non-methylated analogs, impacting formulation strategies .

- Predicted pKa values () suggest moderate acidity, which could influence binding to biological targets .

Pharmacological Activity

- Thienopyrimidine Analogs: Compounds like 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine () showed anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) tests, with ED₅₀ values <100 mg/kg. The fused thiophene ring may enhance blood-brain barrier penetration compared to pyrimidine cores .

Biological Activity

2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure, featuring both imidazole and pyrimidine rings, contributes to its interaction with various biological targets. This article reviews the compound's biological activity, synthesizing findings from multiple studies and presenting relevant data.

Structural Characteristics

The molecular formula of this compound is C₇H₅ClN₄. The presence of chlorine at the 2-position of the pyrimidine ring and an imidazole moiety at the 4-position enhances its chemical reactivity and biological profile compared to related compounds.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those associated with leukemia and solid tumors. For example, the compound has been shown to inhibit cell proliferation and induce apoptosis in cultured cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported effectiveness against pathogens such as Plasmodium falciparum, the causative agent of malaria, as well as various bacterial strains. The mechanism of action appears to involve interference with nucleic acid synthesis or protein translation, although specific pathways remain to be fully elucidated .

Table 1: Summary of Biological Activities

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to biological macromolecules, thereby disrupting essential cellular processes. For instance, the compound's ability to chelate metal ions may contribute to its antimicrobial activity by destabilizing microbial enzymes .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process that incorporates both imidazole and pyrimidine precursors. Variations in substitution patterns on the pyrimidine ring have been explored to enhance biological activity or reduce toxicity. For example, derivatives lacking chlorine substitution have shown different efficacy profiles against certain cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine, and how can yield be improved?

Methodological Answer : The synthesis typically involves nucleophilic substitution of a chloro-pyrimidine precursor with imidazole derivatives. Key steps include:

- Precursor selection : Start with 2,4-dichloro-6-methylpyrimidine () to introduce the imidazole moiety at the 4-position.

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) under reflux (80–100°C) with a base (e.g., K₂CO₃) to deprotonate imidazole and facilitate substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Reported yields range from 60–75%; optimizing stoichiometry (1:1.2 pyrimidine:imidazole) and reaction time (12–24 hrs) can enhance efficiency .

Q. How is the structural integrity of this compound validated?

Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns via ¹H NMR (e.g., imidazole protons at δ 7.6–8.2 ppm; pyrimidine methyl at δ 2.4–2.6 ppm) and ¹³C NMR (chloro-pyrimidine carbons at ~155–160 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., N–C imidazole-pyrimidine linkage at ~1.33 Å) to confirm regioselectivity ().

- Mass spectrometry : Validate molecular weight (MW: 209.65 g/mol) via ESI-MS or HRMS .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, or acetonitrile (for HPLC analysis). Limited solubility in water necessitates co-solvents (e.g., PEG-400) .

- Stability : Monitor degradation via HPLC under varying pH (e.g., pH 2–9 buffers) and temperatures (4°C, 25°C, 40°C). Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in pyrimidine-imidazole hybrids?

Methodological Answer :

- Core modifications : Introduce substituents at the pyrimidine 2- or 6-positions (e.g., methyl, halogens) to modulate steric/electronic effects ().

- Imidazole derivatives : Replace 1H-imidazole with 1,2,3-triazole or benzimidazole to alter binding affinity (e.g., α7-nAChR agonism in ).

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (kinase assays), or receptor binding (radioligand displacement) to correlate structural changes with activity .

Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?

Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum-free media for kinase inhibition studies) .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile conflicting SAR data .

Q. How does this compound interact with biological targets like kinases or receptors?

Methodological Answer :

- Kinase inhibition : Screen against Src/Abl kinases using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) ().

- Receptor binding : For α7-nAChR, use patch-clamp electrophysiology to assess agonist/antagonist effects ().

- Cellular pathways : Transcriptomic analysis (RNA-seq) post-treatment identifies downstream targets (e.g., apoptosis genes) .

Q. What strategies mitigate off-target effects in preclinical studies?

Methodological Answer :

- Selectivity profiling : Test against panels of related enzymes/receptors (e.g., 100-kinase panel) to identify cross-reactivity .

- Prodrug design : Mask reactive groups (e.g., chloro substituent) with ester linkages to reduce nonspecific interactions .

- In vivo models : Use knockout mice or siRNA silencing to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.